(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile
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Overview
Description
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a glycyl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Glycyl Group: The glycyl group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: It is used as a probe to study biochemical pathways and interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the glycyl group facilitates interactions with biological macromolecules. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
®-4,4-Difluoro-1-pyrrolidine-2-carbonitrile: Lacks the glycyl group, resulting in different biological activity.
®-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.
®-4,4-Difluoro-1-glycylpyrrolidine-2-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile is unique due to the combination of its fluorinated pyrrolidine ring and glycyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9F2N3O |
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Molecular Weight |
189.16 g/mol |
IUPAC Name |
(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m1/s1 |
InChI Key |
ODLIQCDOZZZLSR-RXMQYKEDSA-N |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)CN)C#N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N |
Origin of Product |
United States |
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